molecular formula C10H7F2NO B11904286 4-(Difluoromethyl)quinolin-8-ol

4-(Difluoromethyl)quinolin-8-ol

Cat. No.: B11904286
M. Wt: 195.16 g/mol
InChI Key: QWQQXNLXVZZVCS-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)quinolin-8-ol is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)quinolin-8-ol typically involves the introduction of a difluoromethyl group into the quinoline structure. One common method is the use of ethyl bromodifluoroacetate as a fluorine source. The process involves N-alkylation followed by in situ hydrolysis of the ester and decarboxylation . This method is advantageous due to its transition metal-free conditions and the availability of reagents.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Difluoromethyl)quinolin-8-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)quinolin-8-ol involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. By stabilizing the enzyme-DNA complex, it prevents the progression of the replication fork, leading to bacterial cell death . The compound’s ability to form hydrogen bonds and interact with various biological targets underlies its diverse biological activities.

Comparison with Similar Compounds

    Quinolin-8-ol: A parent compound with similar structural features but lacking the difluoromethyl group.

    4-Fluoromethylquinoline: A related compound with a single fluorine atom at the 4-position.

    8-Hydroxyquinoline: Another derivative with hydroxyl substitution at the 8-position.

Uniqueness: 4-(Difluoromethyl)quinolin-8-ol is unique due to the presence of the difluoromethyl group, which enhances its lipophilicity and hydrogen bonding capabilities. This modification improves its membrane permeability and binding affinity, making it more effective in biological applications compared to its non-fluorinated counterparts .

Properties

Molecular Formula

C10H7F2NO

Molecular Weight

195.16 g/mol

IUPAC Name

4-(difluoromethyl)quinolin-8-ol

InChI

InChI=1S/C10H7F2NO/c11-10(12)7-4-5-13-9-6(7)2-1-3-8(9)14/h1-5,10,14H

InChI Key

QWQQXNLXVZZVCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)O)C(F)F

Origin of Product

United States

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